molecular formula C3H2N2O3 B072013 4-Nitroisoxazole CAS No. 1121-13-7

4-Nitroisoxazole

Cat. No.: B072013
CAS No.: 1121-13-7
M. Wt: 114.06 g/mol
InChI Key: LLLMLGQOFWRRTH-UHFFFAOYSA-N
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Description

4-Nitroisoxazole is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom, with a nitro group attached at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroisoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with nitroalkenes to form the isoxazole ring . This reaction is often carried out under mild conditions and exhibits high regioselectivity.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through the condensation of primary nitro compounds with aldehydes or activated ketones . This method allows for the formation of isoxazole derivatives with various substituents, providing flexibility in the production of different analogs.

Chemical Reactions Analysis

Types of Reactions: 4-Nitroisoxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

4-Nitroisoxazole can be compared with other nitro-substituted heterocycles such as:

  • 4-Nitropyrazole
  • 4-Nitroimidazole
  • 4-Nitrothiazole

Uniqueness:

Properties

IUPAC Name

4-nitro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O3/c6-5(7)3-1-4-8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLMLGQOFWRRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462533
Record name 4-NITROISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-13-7
Record name 4-NITROISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 4-nitroisoxazole?

A1: While the provided research focuses on derivatives rather than the unsubstituted this compound, we can extrapolate the information. This compound has a molecular formula of C3H2N2O3 and a molecular weight of 114.06 g/mol. Key spectroscopic data would include characteristic peaks in 1H and 13C NMR, as well as IR absorptions for the nitro group and the isoxazole ring.

Q2: How does the electron-withdrawing nature of the nitro group influence the reactivity of this compound?

A2: The nitro group, being strongly electron-withdrawing, significantly enhances the electrophilicity of the isoxazole ring. This effect renders the 5-position particularly susceptible to nucleophilic attack [, ]. This activation is key to many synthetic transformations, including vinylogous reactions [, , ].

Q3: What are some of the common synthetic routes to access 4-nitroisoxazoles?

A3: Several approaches have been explored, including:

  • Classical heterocyclization: This method involves reacting nitro-substituted compounds [, ] or α-nitro ketones and their oximes [].
  • Nitration of isoxazoles: Direct nitration can be achieved, but regioselectivity might be a concern depending on the substitution pattern of the starting isoxazole [].
  • Cycloaddition reactions: Nitrile oxides can undergo 1,3-dipolar cycloadditions with acetylene derivatives to yield 4-nitroisoxazoles [].
  • Transformation of other heterocycles: Interestingly, this compound can be prepared from 1,4-dinitropyrazole via a ring transformation reaction with hydroxylamine [].

Q4: 3,5-Dimethyl-4-nitroisoxazole is a frequently encountered starting material in the synthesis of more complex isoxazole derivatives. What makes it a versatile building block?

A4: 3,5-Dimethyl-4-nitroisoxazole offers a convenient entry point for further functionalization due to the following reasons:

  • Selective Reactivity: The methyl groups, particularly at the 5-position, are activated towards reactions like styrylation [, ]. This selectivity stems from the combined electron-withdrawing effects of the nitro group and the isoxazole ring.
  • Synthetic Handle: The nitro group can be transformed into other functional groups, expanding the synthetic possibilities [, ].

Q5: Can you elaborate on the use of 4-nitroisoxazoles in vinylogous reactions?

A5: Vinylogous reactions exploit the extended conjugation in 4-nitroisoxazoles, allowing them to react as vinylogous nucleophiles [, , , ] or vinylogous electrophiles [, , ]. This versatility enables the creation of new C-C bonds at the α-position of the isoxazole ring, generating valuable chiral building blocks [, , , , , ].

Q6: 4-Nitroisoxazoles have been explored as cinnamate equivalents in organic synthesis. How does the isoxazole ring contribute to this analogy?

A6: Similar to cinnamates, the this compound unit can act as a Michael acceptor []. Upon ring-opening in the presence of base, the isoxazole core can be transformed into a carboxylic acid, mirroring the reactivity of cinnamates []. This strategy provides an alternative approach to access valuable carboxylic acid derivatives.

Q7: While limited information is available on the direct biological activity of this compound itself, its derivatives show promise in various therapeutic areas. Can you elaborate?

A7: Yes, this compound derivatives have demonstrated potential in the following areas:

  • Antiviral Activity: Some derivatives display promising anti-herpes simplex virus (HSV-1) activity [].
  • Anticancer Activity: Platinum(II) complexes incorporating this compound ligands have shown enhanced cytotoxicity against several cancer cell lines compared to cisplatin [].
  • Ectoparasiticides: Difluoromethylated isoxazolines, structurally related to the commercial ectoparasiticide fluralaner, hold potential as novel drug candidates in this field [].

Q8: Have any studies explored the structure-activity relationship (SAR) of this compound derivatives?

A8: While the provided research mainly focuses on synthetic methodology, certain SAR trends can be observed:

  • Substitution at the 3- and 5-positions: The nature and size of substituents at these positions influence the reactivity and biological activity of the isoxazole ring [, , ].
  • Nature of the substituents: Introducing specific groups, such as trifluoromethyl or aryl moieties, can modulate the electronic properties and lipophilicity, impacting the pharmacological profile [, , ].

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